dimethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups, including dithiole, quinoline, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include derivatives of dithiole, quinoline, and isoindole. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological molecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs with specific biological targets.
Industry
In industry, this compound may be used in the production of materials with unique properties. Its structural features can be exploited to create materials with specific characteristics, such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets in biological systems. The specific pathways and targets depend on the functional groups present in the compound. For example, the dithiole moiety may interact with thiol-containing enzymes, while the quinoline and isoindole moieties may bind to specific receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A dioxolanone derivative used in the preparation of synthetic chemotherapeutic antibiotics.
2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-: An isoindole derivative with potential biological activity.
Uniqueness
What sets 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE apart from similar compounds is its unique combination of functional groups
Properties
Molecular Formula |
C30H26N2O7S3 |
---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C30H26N2O7S3/c1-14-11-18-19(12-15(14)2)32(20(33)13-31-25(34)16-9-7-8-10-17(16)26(31)35)30(3,4)24(40)21(18)29-41-22(27(36)38-5)23(42-29)28(37)39-6/h7-12H,13H2,1-6H3 |
InChI Key |
VRNCZOJDQOACLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.